molecular formula C12H7FN4O2S B14942100 8-fluoro-4-hydroxy-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide

8-fluoro-4-hydroxy-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide

Katalognummer: B14942100
Molekulargewicht: 290.28 g/mol
InChI-Schlüssel: HBNCRHOLVJZFNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-FLUORO-4-HYDROXY-N-(1,3,4-THIADIAZOL-2-YL)-3-QUINOLINECARBOXAMIDE is a synthetic organic compound that belongs to the quinoline family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-FLUORO-4-HYDROXY-N-(1,3,4-THIADIAZOL-2-YL)-3-QUINOLINECARBOXAMIDE typically involves multiple steps, including the formation of the quinoline core, introduction of the fluorine atom, and attachment of the thiadiazole group. Common reagents used in these reactions include fluorinating agents, amines, and carboxylic acids. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require heating or the use of catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

8-FLUORO-4-HYDROXY-N-(1,3,4-THIADIAZOL-2-YL)-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the quinoline ring or the thiadiazole group.

    Substitution: Replacement of the fluorine atom with other substituents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline ketone, while substitution could produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of infectious diseases or cancer.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 8-FLUORO-4-HYDROXY-N-(1,3,4-THIADIAZOL-2-YL)-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    8-Fluoroquinoline: Shares the quinoline core and fluorine substitution.

    4-Hydroxyquinoline: Similar hydroxyl group on the quinoline ring.

    Thiadiazole derivatives: Compounds with the thiadiazole group.

Uniqueness

8-FLUORO-4-HYDROXY-N-(1,3,4-THIADIAZOL-2-YL)-3-QUINOLINECARBOXAMIDE is unique due to the combination of the fluorine atom, hydroxyl group, and thiadiazole moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Eigenschaften

Molekularformel

C12H7FN4O2S

Molekulargewicht

290.28 g/mol

IUPAC-Name

8-fluoro-4-oxo-N-(1,3,4-thiadiazol-2-yl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C12H7FN4O2S/c13-8-3-1-2-6-9(8)14-4-7(10(6)18)11(19)16-12-17-15-5-20-12/h1-5H,(H,14,18)(H,16,17,19)

InChI-Schlüssel

HBNCRHOLVJZFNW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)F)NC=C(C2=O)C(=O)NC3=NN=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.